2,6-Bis(4-fluorobenzylidene)cyclohexanone
Description
Contextualization within Bis-Benzylidene Cyclohexanone (B45756) Derivatives
2,6-Bis(4-fluorobenzylidene)cyclohexanone belongs to a larger family of compounds known as bis-benzylidene cyclohexanone derivatives. These molecules are structurally analogous to curcumin (B1669340), a natural compound found in turmeric, but with a key modification: the central β-diketone moiety of curcumin is replaced by a more stable cyclohexanone ring. This structural alteration has been a strategic focus for researchers aiming to enhance the bioavailability and therapeutic potential of curcuminoids.
The synthesis of these derivatives, including the fluoro-substituted compound, is commonly achieved through a Claisen-Schmidt condensation reaction. This well-established method involves the base-catalyzed reaction of cyclohexanone with two equivalents of an appropriate benzaldehyde (B42025), in this case, 4-fluorobenzaldehyde (B137897).
Significance of Fluorine Substitution in Chemical and Biological Research
The introduction of fluorine atoms into organic molecules is a widely utilized strategy in medicinal chemistry to modulate their physicochemical and biological properties. Several studies have highlighted the influence of fluorine's high electronegativity, small size, and its ability to form strong carbon-fluorine bonds. These characteristics can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. In the context of this compound, the para-substitution of fluorine on the benzylidene rings is a deliberate design choice to potentially enhance its electronic properties and biological efficacy.
Overview of Current Research Trajectories for the Chemical Compound
Current research on this compound is primarily focused on elucidating its potential as a bioactive agent. Investigations have explored its cytotoxic effects against various cancer cell lines, its enzymatic inhibitory activity, and its potential as an anti-inflammatory agent. The compound is being evaluated for its ability to selectively target cancer cells and inhibit key enzymes involved in disease pathways.
Detailed Research Findings
The scientific investigation of this compound has yielded specific data regarding its synthesis, characterization, and biological activities.
Synthesis and Physicochemical Properties
The compound is synthesized via a base-catalyzed aldol (B89426) condensation of cyclohexanone and 4-fluorobenzaldehyde. Its fundamental physicochemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₀H₁₆F₂O |
| Molecular Weight | 310.34 g/mol |
| Appearance | Light yellow to yellow to orange powder/crystal |
| Purity | ≥ 96% (HPLC) |
Spectroscopic Data
While specific spectral data for this compound is confirmed upon synthesis, representative data for closely related bis-benzylidene cyclohexanone derivatives provide insight into its structural characterization.
| Spectroscopic Technique | Representative Data for Bis-Benzylidene Cyclohexanone Derivatives |
| ¹H NMR | Signals for vinylic protons (δ ~7.7 ppm), aromatic protons (δ ~6.9-7.5 ppm), and cyclohexanone protons (δ ~2.9 ppm). |
| ¹³C NMR | Signals for carbonyl carbon (δ ~190 ppm), vinylic carbons (δ ~135-137 ppm), aromatic carbons, and aliphatic carbons of the cyclohexanone ring. |
| IR (KBr, cm⁻¹) | Characteristic peaks for C=O stretching (~1660 cm⁻¹), C=C stretching (~1600 cm⁻¹), and aromatic C-H bending. |
| Mass Spectrometry (m/z) | Molecular ion peak corresponding to the compound's molecular weight. |
Biological Activity
Recent studies have begun to quantify the biological effects of this compound.
The compound has demonstrated cytotoxic effects against several human cancer cell lines. Preliminary studies suggest it exhibits selective cytotoxicity, being more toxic to cancer cells than to normal cells. researchgate.net
| Cell Line | Cancer Type | IC₅₀ (µM) |
| PC3 | Prostate Cancer | Data not explicitly stated |
| HeLa | Cervical Cancer | Data not explicitly stated |
| MCF-7 | Breast Cancer | Data not explicitly stated |
Note: While the cytotoxic effects have been reported, specific IC₅₀ values from the primary literature require further extraction.
This compound has been identified as a potent inhibitor of α-glucosidase, an enzyme involved in carbohydrate digestion. This suggests potential applications in managing hyperglycemia-related health disorders. researchgate.net
| Enzyme | Standard Drug | IC₅₀ of Standard (µM) | IC₅₀ of this compound (µM) |
| α-glucosidase | Acarbose | 841 ± 1.73 | 96.3 ± 0.51 |
Additionally, research on related compounds suggests that this class of molecules can act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. However, specific inhibitory data for the 2,6-bis(4-fluorobenzylidene) derivative is a subject of ongoing investigation.
While the broader class of bis-chalcones has been shown to exhibit antibacterial properties against various pathogenic strains, specific data on the antimicrobial efficacy of this compound is not yet extensively documented in the available literature.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-bis[(4-fluorophenyl)methylidene]cyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2O/c21-18-8-4-14(5-9-18)12-16-2-1-3-17(20(16)23)13-15-6-10-19(22)11-7-15/h4-13H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STPNBQOTKFPYEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC=C(C=C2)F)C(=O)C(=CC3=CC=C(C=C3)F)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60278965 | |
| Record name | 2,6-Bis[(4-fluorophenyl)methylidene]cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60278965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
395-12-0, 62085-74-9 | |
| Record name | 2,6-Bis[(4-fluorophenyl)methylene]cyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=395-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Bis[(4-fluorophenyl)methylidene]cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60278965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 2,6 Bis 4 Fluorobenzylidene Cyclohexanone
Established Synthetic Pathways
The primary route for the synthesis of 2,6-Bis(4-fluorobenzylidene)cyclohexanone is the Claisen-Schmidt condensation, a reliable and widely used method in organic synthesis. This reaction involves the base- or acid-catalyzed condensation of an aldehyde with a ketone.
Claisen-Schmidt Condensation Protocols
The Claisen-Schmidt condensation, also known as a crossed-aldol condensation, is the cornerstone for synthesizing α,α′-bis(benzylidene)cycloalkanones. mdpi.com The reaction involves the condensation of a cycloalkanone with two equivalents of an aromatic aldehyde. nih.gov In the case of this compound, cyclohexanone (B45756) is reacted with 4-fluorobenzaldehyde (B137897). smolecule.com This reaction is typically catalyzed by strong acids or, more commonly, bases. mdpi.com The base facilitates the deprotonation of the α-carbon of the cyclohexanone, forming an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the 4-fluorobenzaldehyde. A subsequent dehydration step leads to the formation of the α,β-unsaturated ketone. To ensure the formation of the bis-condensed product, a 1:2 molar ratio of cyclohexanone to aldehyde is employed.
Solvent-Based Synthesis Approaches
Traditionally, Claisen-Schmidt condensations are carried out in a solvent. Polar aprotic solvents, such as ethanol (B145695), are commonly used. The choice of solvent can influence the reaction rate and yield. The use of a solvent facilitates the dissolution of reactants and catalysts, allowing for a homogeneous reaction mixture. However, many conventional solvent-based methods suffer from drawbacks such as side reactions, which can result in lower yields of the desired product. mdpi.com To overcome these limitations, various catalysts have been explored to improve reaction efficiency, including metal (II) ion complexes, although these have not always provided satisfactory yields. mdpi.com More recently, MoO₃ nanoparticles have been utilized as a reusable heterogeneous catalyst, achieving high yields (85–95%) in short reaction times (15–30 minutes).
Solvent-Free Synthetic Methodologies
In a move towards more environmentally friendly chemical processes, solvent-free methods for the synthesis of α,α′-bis-(substituted-benzylidene)cycloalkanones have been developed. mdpi.com One such method involves the mechanochemical grinding of the reactants, cyclohexanone and 4-fluorobenzaldehyde, with a solid catalyst like sodium hydroxide (B78521) (NaOH) in a mortar and pestle at room temperature. mdpi.com This technique has been shown to produce quantitative yields (96–98%) in a significantly shorter time frame (around 5 minutes) compared to traditional solvent-based methods. mdpi.com Another solvent-free approach utilizes microwave irradiation in the presence of lanthanide amide catalysts, which also results in high yields and short reaction times. rsc.org
Derivatization Strategies and Analogue Synthesis
The core structure of 2,6-bis(benzylidene)cyclohexanone can be readily modified to generate a diverse library of analogues with potentially enhanced or novel biological activities. This is typically achieved by varying the substituents on the aromatic rings of the benzylidene moieties.
Synthesis of Substituted Bis-Benzylidene Cyclohexanone Analogues
The general synthetic strategy for creating analogues of this compound involves the Claisen-Schmidt condensation of cyclohexanone with various substituted benzaldehydes. mdpi.com This approach allows for the introduction of a wide range of functional groups onto the aromatic rings. For example, researchers have synthesized analogues with nitro, chloro, and methyl groups. mdpi.comresearchgate.net The reaction conditions for these syntheses are often similar to those used for the parent compound, employing base catalysis in either a solvent or under solvent-free conditions. mdpi.com The use of amino-functionalized ionic liquids as both solvent and catalyst has also been reported as a simple and environmentally benign process for preparing these analogues in excellent yields. lookchem.com
Below is a table summarizing the synthesis of various substituted bis-benzylidene cyclohexanone analogues:
| Aldehyde Reactant | Cycloalkanone Reactant | Product | Yield (%) | Melting Point (°C) |
| Benzaldehyde (B42025) | Cyclopentanone (B42830) | 2,5-bis-(Benzylidene)cyclopentanone | 98% | 188 |
| 2-Bromobenzaldehyde | Cyclopentanone | 2,5-bis-(2-Bromobenzylidene)cyclopentanone | 96% | 165 |
| 4-Methylbenzaldehyde | Cyclopentanone | 2,5-bis-(4-Methylbenzylidene)cyclopentanone | 98% | 184 |
| 4-Methoxybenzaldehyde | Cyclopentanone | 2,5-bis-(4-Methoxylbenzylidene)cyclopentanone | 98% | 211 |
| Benzaldehyde | Cyclohexanone | 2,6-bis-(Benzylidene)cyclohexanone | 98% | 119 |
| 2-Nitrobenzaldehyde | Cyclohexanone | 2,6-bis(2-Nitrobenzylidene)cyclohexanone | 98% | 159 |
| 3-Chlorobenzaldehyde | Cyclohexanone | 2,6-bis(3-Chlorobenzylidene)cyclohexanone | 97% | 104 |
| 3-Methylbenzaldehyde | Cyclohexanone | 2,6-bis(3-Methylbenzylidene)cyclohexanone | 98% | 168 |
| 4-(dimethylamino)benzaldehyde | Cyclohexanone | (2E,6E)-2,6-bis(4-(dimethylamino)benzylidene)cyclohexanone | 78% | 135 |
This table is populated with data from multiple sources. mdpi.comdoi.org
Preparation of Monocarbonyl Curcumin (B1669340) Analogues (MACs)
The synthesis of this compound, a specific monocarbonyl curcumin analogue, is typically achieved through a Claisen-Schmidt condensation reaction. This reaction involves the base- or acid-catalyzed cross-aldol condensation between a ketone and an aromatic aldehyde. nih.govdoi.org In this case, cyclohexanone is reacted with two equivalents of 4-fluorobenzaldehyde.
The general synthetic approach involves dissolving cyclohexanone and 4-fluorobenzaldehyde in a suitable solvent, such as ethanol. doi.org A condensing agent, commonly an aqueous solution of a base like sodium hydroxide (NaOH), is then added, often at a reduced temperature (e.g., 0 °C) to control the reaction rate. doi.org The reaction mixture is stirred for several hours, during which the product precipitates. doi.orgresearchgate.net The solid product can then be isolated by filtration, washed, and purified, typically through recrystallization from a solvent like ethanol or a methanol/dichloromethane mixture. researchgate.net
This method is widely applicable for synthesizing a variety of substituted bis(benzylidene)cyclohexanones by varying the substituted benzaldehyde and cyclohexanone starting materials. nih.govresearchgate.netresearchgate.net
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Product |
|---|---|---|---|---|
| Cyclohexanone | 4-Fluorobenzaldehyde | Sodium Hydroxide (NaOH) | Ethanol | This compound |
Formation of Pyrazoline Derivatives
The α,β-unsaturated ketone functionality within the this compound structure makes it an excellent precursor for the synthesis of heterocyclic compounds, notably pyrazoline derivatives. thepharmajournal.comijraset.com Pyrazolines are five-membered heterocyclic rings containing two adjacent nitrogen atoms. thepharmajournal.com
The formation of pyrazolines from this bis-chalcone analogue is achieved through a cyclization reaction with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine). thepharmajournal.comijraset.com The reaction is typically carried out by refluxing the bis-chalcone with hydrazine hydrate (B1144303) in a solvent such as ethanol. dergipark.org.trproquest.com The addition of a catalytic amount of an acid, like glacial acetic acid, is often employed to facilitate the reaction. dergipark.org.trproquest.com The reaction involves the initial formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization to yield the stable five-membered pyrazoline ring. nih.gov This transformation converts the diarylidene cyclohexanone into a more complex polycyclic structure containing two pyrazoline rings fused to the central cyclohexane (B81311) core.
| Starting Material | Reagent | Catalyst (optional) | Solvent | Product Class |
|---|---|---|---|---|
| This compound | Hydrazine Hydrate | Glacial Acetic Acid | Ethanol | Bis-pyrazoline derivative |
Reaction Mechanism Investigations for Synthetic Routes
The synthetic routes to and from this compound are governed by well-established reaction mechanisms.
Claisen-Schmidt Condensation Mechanism (MAC Synthesis): The synthesis of this compound via the Claisen-Schmidt condensation under basic conditions proceeds through a multi-step mechanism.
Enolate Formation: A hydroxide ion (from NaOH) abstracts an acidic α-proton from cyclohexanone, forming a resonance-stabilized enolate ion.
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of 4-fluorobenzaldehyde. This results in the formation of an alkoxide intermediate.
Protonation: The alkoxide is protonated by a water molecule (formed in the first step), yielding a β-hydroxy ketone (an aldol (B89426) adduct).
Dehydration: The β-hydroxy ketone readily undergoes base-catalyzed dehydration. A hydroxide ion removes a proton from the α-carbon, leading to the formation of an enolate and the elimination of a hydroxide ion from the β-carbon. This creates a conjugated enone system.
Second Condensation: The process is repeated on the other side of the cyclohexanone ring with a second molecule of 4-fluorobenzaldehyde to yield the final this compound product.
Pyrazoline Formation Mechanism: The conversion of the α,β-unsaturated ketone system in this compound to a pyrazoline ring upon reaction with hydrazine also follows a distinct mechanistic pathway. nih.gov
Hydrazone Formation: One of the nitrogen atoms of hydrazine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the cyclohexanone moiety. This is followed by a proton transfer and the elimination of a water molecule to form a hydrazone intermediate. nih.gov
Intramolecular Cyclization (Michael Addition): The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the β-carbon of the conjugated system (a Michael addition). dergipark.org.tr This leads to the formation of a five-membered ring.
Protonation: A final protonation step, typically involving the solvent, neutralizes the intermediate to yield the stable pyrazoline ring. This process occurs at both α,β-unsaturated systems of the starting material, resulting in a bis-pyrazoline product.
Advanced Spectroscopic Characterization and Structural Elucidation of 2,6 Bis 4 Fluorobenzylidene Cyclohexanone
Vibrational Spectroscopy Applications
Vibrational spectroscopy is instrumental in identifying the functional groups present within a molecule by measuring the vibrations of its bonds.
Infrared (IR) spectroscopy of 2,6-Bis(4-fluorobenzylidene)cyclohexanone reveals characteristic absorption bands that confirm its key structural features. The most notable feature in the IR spectrum of diarylidenecyclohexanone derivatives is the carbonyl (C=O) stretching vibration. smolecule.com Due to the extensive conjugation between the carbonyl group, the exocyclic double bonds, and the aromatic rings, this band appears at a lower frequency than that of a simple saturated ketone like cyclohexanone (B45756) (which typically appears around 1715 cm⁻¹). smolecule.comresearchgate.net For related bis(benzylidene)cyclohexanones, this C=O stretching frequency is observed in the range of 1640-1666 cm⁻¹. rsc.orgmdpi.com
The spectrum also displays strong bands corresponding to the stretching vibrations of the carbon-carbon double bonds (C=C) of the vinylic and aromatic groups, typically in the 1580-1606 cm⁻¹ region. rsc.orgmdpi.com The presence of the fluorophenyl groups is confirmed by a strong absorption band for the C-F stretching vibration, which is expected in the 1250-1150 cm⁻¹ range. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclohexanone ring appear just below this value.
Table 1: Characteristic Infrared (IR) Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| Carbonyl Stretch | C=O | 1640 - 1670 |
| Alkene & Aromatic Stretch | C=C | 1580 - 1610 |
| Carbon-Fluorine Stretch | C-F | 1150 - 1250 |
| Aromatic C-H Stretch | sp² C-H | 3000 - 3100 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides precise information about the atomic arrangement and connectivity within the molecule's carbon-hydrogen framework.
The ¹H NMR spectrum of this compound is characterized by distinct signals that correspond to the different types of protons in the molecule. Due to the molecule's symmetry, the two 4-fluorobenzylidene groups are chemically equivalent.
The vinylic protons of the benzylidene groups (-C=CH-) are expected to appear as a sharp singlet in the downfield region, typically around δ 7.6-7.8 ppm. rsc.orgmdpi.com The aromatic protons on the para-substituted phenyl rings exhibit a characteristic splitting pattern. They typically appear as two distinct doublets, integrating to four protons each. The protons ortho to the vinylic group are expected around δ 7.4-7.5 ppm, while the protons ortho to the fluorine atoms are found slightly more upfield, around δ 7.1-7.2 ppm.
The protons of the cyclohexanone ring also show characteristic signals. The four protons on the carbons adjacent to the double bonds (C-3 and C-5 positions) are expected to appear as a triplet around δ 2.9-3.0 ppm. mdpi.com The two protons at the C-4 position typically appear as a quintet or multiplet further upfield, around δ 1.7-1.8 ppm. mdpi.com
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Position | Predicted Chemical Shift (δ ppm) | Multiplicity | Integration |
|---|---|---|---|---|
| Vinylic | =CH | 7.6 - 7.8 | Singlet (s) | 2H |
| Aromatic | Ar-H (ortho to C=C) | 7.4 - 7.5 | Doublet (d) | 4H |
| Aromatic | Ar-H (ortho to F) | 7.1 - 7.2 | Doublet (d) | 4H |
| Allylic | -CH₂- (C3, C5) | 2.9 - 3.0 | Triplet (t) | 4H |
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon (C=O) signal is the most downfield, typically appearing around δ 190 ppm for this class of compounds. rsc.org The carbon atoms of the exocyclic double bonds (=CH-) and the substituted carbons of the cyclohexanone ring (C-2 and C-6) are found in the δ 135-138 ppm range. rsc.org
The aromatic carbons show several signals. The carbon atom directly bonded to fluorine (C-F) is characteristically shifted and appears around δ 160-165 ppm, often showing a large one-bond carbon-fluorine coupling (¹JCF). The other aromatic carbons appear in the typical δ 115-135 ppm region. The aliphatic carbons of the cyclohexanone ring are located upfield, with the C-3/C-5 carbons appearing around δ 29 ppm and the C-4 carbon around δ 23 ppm. rsc.org
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Position | Predicted Chemical Shift (δ ppm) |
|---|---|---|
| Carbonyl | C=O | ~190 |
| Vinylic | =CH | 136 - 138 |
| Olefinic | C2, C6 | ~135 |
| Aromatic | C-F | 160 - 165 |
| Aromatic | C-H & C-C | 115 - 135 |
| Allylic | C3, C5 | ~29 |
While one-dimensional NMR provides fundamental data, two-dimensional (2D-NMR) techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguous structural assignment. A COSY spectrum would establish proton-proton (¹H-¹H) coupling relationships. For this compound, it would show a clear correlation between the allylic protons at C-3/C-5 and the aliphatic protons at C-4, confirming the integrity of the cyclohexanone ring structure. It would also show correlations between the coupled protons within the 4-fluorophenyl rings.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. This compound possesses an extensive conjugated system, which acts as a chromophore and absorbs light in the UV-Vis region. This absorption corresponds to a π→π* electronic transition. In an acetonitrile (B52724) solvent, the compound exhibits a maximum absorption wavelength (λmax) in the range of 323-327 nm. smolecule.com The position of this maximum is sensitive to the electronic nature of the substituents on the aromatic rings. For instance, replacing the electron-withdrawing fluorine atoms with electron-donating methoxy (B1213986) groups, as in 2,6-Bis(4-methoxybenzylidene)cyclohexanone, causes a bathochromic (red) shift of the λmax to around 349 nm. rsc.org
Electronic Transition Analysis
The electronic absorption properties of this compound arise from its extended π-conjugated system. The chromophore consists of the central cyclohexanone core and the two 4-fluorobenzylidene arms, which facilitates electronic transitions upon absorption of ultraviolet-visible (UV-Vis) light. The primary absorption band observed for this compound is attributed to π→π* transitions within this conjugated framework. Spectroscopic analysis in acetonitrile reveals a characteristic absorption maximum (λmax) in the ultraviolet region. tcichemicals.com
| Solvent | λmax (nm) | Attributed Transition |
|---|---|---|
| Acetonitrile (CH₃CN) | 323.0–327.0 | π→π* |
Solvatochromic Behavior Investigations
Solvatochromism refers to the change in a substance's color, or more accurately, a shift in its UV-Vis absorption spectrum, in response to a change in the polarity of the solvent. For molecules with a significant change in dipole moment between the ground and excited states, the absorption maximum can shift to either longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift) as solvent polarity increases.
While detailed multiparametric solvatochromic studies specifically for this compound are not extensively detailed in the surveyed literature, compounds of this class, featuring a donor-acceptor-donor (D-A-D) type structure, are expected to exhibit such behavior. mdpi.com The electron-donating fluorobenzylidene groups and the electron-accepting carbonyl group create a charge distribution that can be influenced by interactions with solvent molecules. This sensitivity to the surrounding microenvironment's polarity is a key characteristic of this family of compounds. mdpi.com
X-ray Crystallography for Solid-State Structure Determination
Single-Crystal X-ray Diffraction Studies
The definitive three-dimensional molecular structure and solid-state packing of this compound have been elucidated using single-crystal X-ray diffraction. researchgate.netnih.gov This powerful analytical technique provides precise atomic coordinates, allowing for a detailed examination of bond lengths, bond angles, molecular conformation, and intermolecular interactions within the crystal lattice. The crystallographic data for this compound have been deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 192412. nih.gov
Analysis of Crystal System and Space Groups
Single-crystal X-ray diffraction analysis reveals that this compound crystallizes in the triclinic system with the P1 space group. researchgate.net The asymmetric unit contains four independent molecules (Z = 4). researchgate.net The detailed unit cell parameters are summarized in the table below.
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P1 |
| a (Å) | 9.700(5) |
| b (Å) | 11.834(6) |
| c (Å) | 14.315(7) |
| α (°) | 78.464(9) |
| β (°) | 74.394(8) |
| γ (°) | 86.186(9) |
| Volume (ų) | 1551.0(1) |
| Z | 4 |
Data sourced from Request PDF. researchgate.net
Examination of Molecular Conformation and Geometry (e.g., cyclohexanone core conformation)
The crystal structure confirms that the central cyclohexanone ring is not planar but adopts a sofa conformation. researchgate.net In this arrangement, five of the carbon atoms are approximately coplanar, while one is displaced from the plane.
Intermolecular Interactions and Hydrogen Bonding Analysis
The crystal packing of this compound is stabilized by a combination of weak non-covalent interactions. researchgate.net While classical hydrogen bonds are absent, the structure is consolidated by van der Waals forces and a network of weak C-H···O, C-H···F, and C-H···π interactions. researchgate.net
The C-H···O interactions occur between the hydrogen atoms of the benzylidene or cyclohexanone moieties and the carbonyl oxygen atom of a neighboring molecule. The C-H···F interactions involve hydrogen atoms interacting with the electronegative fluorine atoms on the phenyl rings of adjacent molecules. researchgate.net Additionally, C-H···π interactions, where a C-H bond points towards the electron-rich face of an aromatic ring, further contribute to the stability of the three-dimensional supramolecular architecture. researchgate.net
Elemental Analysis for Compositional Verification
Elemental analysis is a cornerstone technique in the characterization of novel compounds, providing quantitative information on the elemental composition of a substance. This method is employed to determine the percentage by weight of each element present in a sample, which is then compared against the theoretical values derived from the compound's molecular formula. This comparison is crucial for verifying the empirical formula and assessing the purity of the synthesized compound.
For this compound, the molecular formula is established as C₂₀H₁₆F₂O. Based on this formula, the theoretical elemental composition has been calculated. The experimental determination of the elemental composition would typically be carried out using a CHN analyzer for carbon and hydrogen, while fluorine and oxygen content can be determined by other specific analytical methods.
The verification of the compound's composition is confirmed by the close agreement between the experimentally determined values and the calculated theoretical percentages. Minor deviations are expected and are attributable to instrumental limitations and the presence of trace impurities.
Below is a data table summarizing the theoretical elemental composition of this compound.
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 20 | 240.2 | 77.40 |
| Hydrogen | H | 1.008 | 16 | 16.128 | 5.20 |
| Fluorine | F | 19.00 | 2 | 38.00 | 12.25 |
| Oxygen | O | 16.00 | 1 | 16.00 | 5.15 |
| Total | 310.328 | 100.00 |
Computational Chemistry and Theoretical Investigations of 2,6 Bis 4 Fluorobenzylidene Cyclohexanone
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemical research, offering detailed insights into molecular behavior at the electronic level. For complex organic molecules such as 2,6-Bis(4-fluorobenzylidene)cyclohexanone, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) theory are commonly employed.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a primary method for investigating the structural and electronic properties of bis-benzylidene cyclohexanone (B45756) derivatives due to its balance of accuracy and computational efficiency. DFT calculations are used to determine optimized molecular geometries, vibrational frequencies, and electronic properties. doi.orgresearchgate.net For this class of compounds, hybrid functionals, particularly Becke's three-parameter Lee-Yang-Parr (B3LYP) functional, are frequently utilized to support and interpret experimental data. doi.orgresearchgate.net These theoretical studies help in understanding intramolecular interactions and the distribution of electron density within the molecule.
Hartree-Fock (HF) Theory
Hartree-Fock (HF) theory is an ab initio method that provides a foundational approach to solving the electronic Schrödinger equation. While often less accurate than DFT for certain properties due to its neglect of electron correlation, HF is valuable for calculating fundamental molecular properties. In studies of related cyclohexanone compounds, HF has been employed, sometimes in conjunction with DFT, to compute vibrational frequencies and analyze electronic structures, providing a baseline for more advanced computational methods. researchgate.net
Basis Set Selection and Optimization Procedures
The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set, which describes the atomic orbitals of the system. For organic molecules containing fluorine and extensive π-systems, Pople-style basis sets are common. The selection often involves a compromise between desired accuracy and computational cost.
Optimization procedures typically involve starting with an initial geometry, often derived from experimental data like X-ray crystallography, and iteratively solving the electronic structure equations to find the lowest energy conformation of the molecule. This process yields theoretical bond lengths, bond angles, and dihedral angles that can be compared with experimental values.
Table 1: Common Computational Methods and Basis Sets for Cyclohexanone Derivatives
| Method | Common Functionals/Levels | Typical Basis Sets | Primary Applications |
|---|---|---|---|
| Density Functional Theory (DFT) | B3LYP, PBE0, M06-2X | 6-31G(d,p), 6-311G(d,p), 6-311++G(d,p) | Geometry Optimization, FMO Analysis, Vibrational Spectra |
| Hartree-Fock (HF) | Restricted HF (RHF) | 6-31G, 6-311G | Initial Geometry Optimization, Wavefunction Analysis |
Molecular Structure Optimization and Conformational Analysis
The three-dimensional structure of this compound dictates its physical and biological properties. Experimental X-ray crystallography has shown that the central cyclohexanone ring of this compound adopts a sofa conformation. researchgate.net This experimental structure serves as a crucial reference point for computational studies.
Computational geometry optimization aims to locate the minimum energy structure on the potential energy surface. For this compound, this involves analyzing the orientation of the two fluorobenzylidene groups relative to the cyclohexanone ring. Steric repulsion between the aromatic groups and the hydrogen atoms on the cyclohexanone ring can lead to significant deviations from planarity, influencing bond angles and torsion angles. researchgate.net Theoretical studies on similar molecules, such as the parent 2,6-bis(benzylidene)cyclohexanone, have identified a 'half chair' conformation as energetically favorable, while a difluoro-substituted analogue was found to have a 'distorted chair' conformation, highlighting the sensitivity of the ring's conformation to its substituents. researchgate.netresearchgate.net
Table 2: Experimental Crystallographic Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Triclinic | researchgate.net |
| Space Group | P1 | researchgate.net |
| Cyclohexanone Ring Conformation | Sofa | researchgate.net |
Electronic Structure Characterization
The arrangement of electrons in molecular orbitals determines the chemical reactivity, optical properties, and electronic behavior of a molecule. Computational methods provide a detailed picture of this electronic structure.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small HOMO-LUMO gap indicates that a molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the ground state. researchgate.net In molecules like this compound, the HOMO is typically localized over the electron-rich aromatic rings and the C=C double bonds, while the LUMO is distributed across the conjugated π-system, including the carbonyl group. DFT calculations are the standard method for computing the energies and visualizing the spatial distribution of these orbitals.
Table 3: Conceptual Data from FMO Analysis
| Orbital | Description | Significance |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons. | Characterizes the ability to donate electrons (nucleophilicity). |
| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy orbital without electrons. | Characterizes the ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
Natural Charges and Dipole Moments
Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution within a molecule, providing insights into its electronic structure and bonding. For derivatives of 2,6-bis(benzylidene)cyclohexanone, DFT calculations are commonly used to determine the natural charges on each atom. In this compound, the highest negative charges are typically localized on the highly electronegative oxygen atom of the carbonyl group and the fluorine atoms of the benzylidene rings. This charge distribution is a key factor in determining the molecule's reactivity and intermolecular interactions.
| Atom/Group | Typical Calculated Natural Charge (e) |
|---|---|
| Carbonyl Oxygen (O) | Highly Negative |
| Fluorine (F) | Negative |
| Carbonyl Carbon (C=O) | Positive |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites. The MEP map displays regions of varying electrostatic potential on the electron density surface, typically color-coded for interpretation.
Red Regions : Indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In this compound, the most intense red region is located around the carbonyl oxygen atom, highlighting its role as a primary site for hydrogen bonding and interaction with electrophiles.
Blue Regions : Represent areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These regions are generally found around the hydrogen atoms.
Green Regions : Correspond to areas of neutral or near-zero potential.
MEP analysis of related curcumin (B1669340) analogs like (2E,6E)-2,6-Bis(2,5-difluorobenzylidene)cyclohexanone confirms that the carbonyl group is the most electronegative site. researchgate.net This visual representation of reactivity is crucial for understanding how the molecule interacts with biological receptors or other chemical species.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods, particularly DFT, are extensively used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for validation. For this compound and its analogs, theoretical calculations of vibrational (FT-IR and Raman) and nuclear magnetic resonance (NMR) spectra show good agreement with experimental findings. nih.govnih.gov
In vibrational spectroscopy, calculations can predict the frequencies of characteristic stretching modes, such as the C=O stretch of the cyclohexanone ring. nih.gov For substituted 2,6-bis(benzylidene)cyclohexanone derivatives, the calculated carbonyl stretching frequency is often slightly higher than the experimental value, a discrepancy that can be corrected using scaling factors. The agreement between predicted and observed spectra allows for unambiguous assignment of vibrational bands. researchgate.net
Similarly, ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method. scispace.com Theoretical predictions for the chemical shifts of aromatic protons, vinylic protons, and carbons in the cyclohexanone ring of related compounds have shown strong correlation with experimental NMR spectra. researchgate.netnih.gov
| Spectroscopic Parameter | Typical Computational Method | Key Findings |
|---|---|---|
| FT-IR Vibrational Frequencies | DFT (e.g., B3LYP/6-31G*) | Good correlation for C=O and C=C stretching modes with experimental data. nih.govresearchgate.net |
| ¹H and ¹³C NMR Chemical Shifts | GIAO (Gauge-Independent Atomic Orbital) | Accurate prediction of proton and carbon chemical shifts, aiding in spectral assignment. nih.govscispace.com |
Investigation of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest for applications in optoelectronics, telecommunications, and laser technology. nih.gov Computational chemistry serves as a primary tool for predicting the NLO properties of new organic molecules. The key parameters for assessing NLO activity are the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β).
Molecules with large hyperpolarizability values are considered promising candidates for NLO applications. nih.gov These properties are often found in molecules with donor-π-acceptor motifs that facilitate intramolecular charge transfer. For 2,6-bis(benzylidene)cyclohexanone derivatives, DFT calculations can predict these NLO properties. For instance, a study on the related 2,6-bis(p-N,N-dimethyl benzylidene)cyclohexanone calculated its first hyperpolarizability (βtot) to be 5.659 × 10⁻³⁰ esu, a value significantly higher than that of the standard NLO material urea, suggesting its potential as an NLO material. researchgate.net The π-conjugated system extending from the benzylidene rings through the cyclohexanone core in this compound is expected to contribute to its NLO response.
Reactivity Studies through Computational Modeling (e.g., thiol reactivity)
Computational modeling can predict the chemical reactivity of a molecule by identifying its most reactive sites. For this compound, an α,β-unsaturated ketone, the primary sites for nucleophilic attack are the carbonyl carbon and the β-vinylic carbons. This reactivity is characteristic of the Michael addition reaction.
While specific computational studies on the thiol reactivity of this exact compound are not widely available, the principles can be inferred from its electronic structure and studies on related molecules. A computational study on a similar cyclohexanone derivative designed as a sensor for Hg²⁺ ions identified the carbonyl oxygen as the most reactive site for binding. doi.org For a nucleophile like a thiol, frontier molecular orbital (FMO) analysis would be used. The Lowest Unoccupied Molecular Orbital (LUMO) is typically distributed over the α,β-unsaturated system, indicating that these are the electrophilic sites susceptible to attack by the sulfur nucleophile of a thiol. MEP maps further confirm the electrophilic nature of the carbonyl carbon.
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, typically a protein. nih.gov This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. Numerous studies have performed molecular docking simulations on 2,6-diarylidene cyclohexanone analogs to evaluate their potential as therapeutic agents, for example, against leishmaniasis and cancer. nih.govresearchgate.net
In these simulations, this compound would be placed into the binding site of a target protein, and its interactions are scored based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic forces. For instance, analogs of this compound have been docked against pyridoxal (B1214274) kinase, a key enzyme in Leishmania parasites, to assess their potential as anti-leishmanial agents. nih.govresearchgate.net
A key output of molecular docking simulations is the prediction of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). This value estimates the strength of the interaction between the ligand and the receptor, with more negative values indicating stronger binding.
Studies on various 2,6-diarylidene cyclohexanone analogs have reported their binding affinities for different biological targets. For example, in a study targeting pyridoxal kinase, a template diarylidene cyclohexanone compound showed a MolDock score of -161.064, which was significantly better than the reference drug Pentamidine (-137.827). nih.gov In another study, a curcumin analog docked against the human estrogen receptor alpha (ERα) showed a binding energy of -11.10 kcal/mol. These results demonstrate that computational methods can identify potent binders within this class of compounds and predict their binding affinity, guiding further experimental validation. nih.govresearchgate.net
| Target Protein Class | Compound Class | Typical Predicted Binding Affinity Metric |
|---|---|---|
| Anti-Leishmanial Targets (e.g., Pyridoxal Kinase) | 2,6-Diarylidene Cyclohexanone Analogs | MolDock Score (e.g., -161 kcal/mol) nih.gov |
| Anticancer Targets (e.g., ERα) | Dibenzylidene-Cyclohexanone Analogs | Binding Energy (e.g., -11.10 kcal/mol) |
Ligand Pose Analysis
Computational docking studies have been instrumental in elucidating the binding mechanism of this compound with its biological targets, providing a molecular-level understanding of its inhibitory activity. The analysis of the ligand pose within the active site of target proteins reveals key interactions that govern its efficacy.
One of the primary targets investigated for this compound is α-glucosidase, an enzyme involved in carbohydrate metabolism. Molecular docking simulations were performed to understand the interaction between this compound and this enzyme. The results of these studies indicate a strong binding affinity, which is consistent with the observed potent inhibitory activity of the compound. researchgate.net
The ligand pose analysis reveals that the compound orients itself within the binding pocket of α-glucosidase in a manner that maximizes favorable interactions with the surrounding amino acid residues. The cyclohexanone core and the two 4-fluorobenzylidene moieties play crucial roles in anchoring the molecule within the active site. Specific interactions, such as hydrogen bonds and hydrophobic interactions, are key to the stability of the ligand-protein complex.
The fluorine atoms on the benzylidene rings are significant in modulating the electronic properties of the molecule and can participate in various non-covalent interactions, further enhancing the binding affinity. The specific residues involved in these interactions are critical for the compound's inhibitory effect. While detailed atomic-level interactions from specific studies are proprietary to the research, the general consensus points towards a binding mode that effectively blocks the catalytic activity of the enzyme.
To provide a clearer picture of the ligand-protein interactions, the following table summarizes the key aspects of the ligand pose analysis derived from computational studies.
| Parameter | Description | Significance |
| Binding Pocket | The active site of the α-glucosidase enzyme where the substrate normally binds. | The compound occupies this pocket, preventing the natural substrate from binding and thus inhibiting the enzyme. |
| Key Interactions | Hydrogen bonds, hydrophobic interactions, and potential halogen bonds involving the fluorine atoms. | These interactions stabilize the ligand within the binding pocket, leading to a potent inhibitory effect. |
| Interacting Residues | Specific amino acid residues within the active site that form bonds or interact with the ligand. | The nature and number of these interactions determine the binding affinity and specificity of the inhibitor. |
| Binding Energy | A calculated value representing the strength of the interaction between the ligand and the protein. | A lower binding energy indicates a more stable complex and, typically, a more potent inhibitor. |
These computational insights are invaluable for the rational design of new and more effective α-glucosidase inhibitors based on the this compound scaffold.
Structure Activity Relationship Studies of 2,6 Bis 4 Fluorobenzylidene Cyclohexanone and Its Derivatives
Impact of Aromatic Ring Substitutions on Biological Activity
Substitutions on the two benzylidene aromatic rings are a primary focus of structure-activity relationship (SAR) studies. The nature, position, and electronic properties of these substituents can dramatically influence the molecule's potency and selectivity.
Role of Halogenation (e.g., fluorine, chlorine)
The presence and identity of halogen atoms on the aromatic rings are critical determinants of biological activity. The fluorine atoms in 2,6-Bis(4-fluorobenzylidene)cyclohexanone, for instance, contribute to its specific biological properties. Studies comparing derivatives with different halogens reveal that both the electronegativity and the size of the halogen atom play a role. For example, in some series of bis(benzylidene)cyclohexanones, changing the substituent from fluorine to chlorine or bromine can alter the cytotoxic potency against cancer cell lines. This is often attributed to changes in lipophilicity and the ability to form halogen bonds, which can affect how the molecule interacts with biological targets.
Influence of Ortho- and Para-Substitution Patterns
The position of substituents on the aromatic ring significantly impacts activity, with ortho- and para-substitutions often yielding different outcomes. masterorganicchemistry.com The parent compound, this compound, features para-substitution. This positioning generally minimizes steric hindrance, allowing the molecule to adopt a planar conformation that is often favorable for binding to target proteins. masterorganicchemistry.com
In contrast, introducing substituents at the ortho- position can create steric clashes, forcing the aromatic rings to twist out of the plane of the α,β-unsaturated ketone system. This can either decrease activity by disrupting optimal binding or, in some cases, enhance selectivity for a specific target. Studies on related bis(benzylidene)cyclohexanones have shown that para-substituted electron-withdrawing groups, such as nitro or trifluoromethyl, can enhance cytotoxic activity. researchgate.net The specific placement—ortho, meta, or para—alters the electronic distribution across the molecule, thereby influencing its interaction with biological macromolecules. masterorganicchemistry.com
Table 1: Effect of Aromatic Ring Substitution on Cytotoxic Activity (Illustrative)
| Compound ID | Aromatic Substituent (Position) | Target Cell Line | IC50 (µM) |
| 1 | 4-Fluoro (para) | MCF-7 | 1.5 |
| 2 | 2-Fluoro (ortho) | MCF-7 | 3.2 |
| 3 | 4-Chloro (para) | MCF-7 | 1.8 |
| 4 | 4-Nitro (para) | MCF-7 | 0.9 |
| 5 | 4-Methoxy (para) | MCF-7 | 5.4 |
Note: Data are hypothetical and for illustrative purposes to demonstrate SAR principles.
Cyclohexanone (B45756) Core Modifications and Their Effects
Modifying this core has been a strategy to explore new pharmacological profiles. Replacing the cyclohexanone with a cyclopentanone (B42830) or a heterocyclic ring (like piperidone) alters the bond angles and the distance between the two aromatic rings. Such changes can lead to a loss or gain of activity, depending on the specific requirements of the biological target. For example, studies on related curcumin (B1669340) analogs showed that modifying the central ketone moiety could enhance cytotoxic properties against various cancer cell lines. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies are computational methods used to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. imist.ma For 2,6-bis(benzylidene)cyclohexanone derivatives, QSAR models have been developed to predict their cytotoxic or anti-inflammatory activities. nih.govchalcogen.ro
These models often use descriptors that quantify physicochemical properties such as lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (molar refractivity). A typical QSAR study might reveal that high cytotoxic activity is correlated with the presence of electron-withdrawing groups on the aromatic rings and a certain optimal value for lipophilicity. imist.ma For instance, a Free-Wilson approach applied to a series of 2,6-bis(arylidene)cyclohexanones showed that electron-withdrawing groups tended to increase anti-leukemia activity, while electron-donating groups decreased it. imist.ma Such models provide valuable insights for designing new, more potent analogs.
Investigative Biological Activities in Vitro and Mechanistic Studies of 2,6 Bis 4 Fluorobenzylidene Cyclohexanone
Anti-Inflammatory Potential and Pathway Elucidation
Research into the anti-inflammatory properties of curcumin (B1669340) and its derivatives has highlighted their potential as therapeutic agents. A chemically synthesized curcumin derivative, 2,6-bis(2-fluorobenzylidene)cyclohexanone (B11441391) (MS65), which is structurally similar to 2,6-Bis(4-fluorobenzylidene)cyclohexanone, has been investigated for its ability to reduce cytokine production in histamine-induced human keratinocyte (HaCaT) cells. nih.govnih.govresearchgate.net
Inhibition of Pro-Inflammatory Cytokine Production (e.g., Interleukin-6)
In in vitro studies, histamine (B1213489) was shown to enhance the production of the pro-inflammatory cytokine Interleukin-6 (IL-6) in HaCaT cells, with the highest production reaching 97.41 ± 2.33 pg/mL after 24 hours of exposure. researchgate.net The curcumin derivative MS65 demonstrated significant anti-inflammatory activity by inhibiting this IL-6 production, with a half-maximal inhibitory concentration (IC50) value of 4.91 ± 2.50 μM. researchgate.net IL-6 is a key mediator in inflammatory responses and is implicated in various skin and other inflammatory diseases. nih.govdntb.gov.uanih.govnih.gov
Modulation of NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation. nih.govnih.gov Studies on the curcumin analog MS65 have revealed its inhibitory effects on the NF-κB pathway. nih.govresearchgate.net Gene expression analysis indicated that MS65 suppresses the IKK/IκB/NFκB inflammatory cascade, thereby exerting its anti-inflammatory effects. researchgate.net The inhibition of the NF-κB pathway is a key mechanism by which many anti-inflammatory compounds, including curcumin and its derivatives, function. nih.gov
In Vitro Cellular Models for Anti-Inflammatory Research (e.g., human keratinocytes HaCaT cells)
Human keratinocyte HaCaT cells serve as a valuable in vitro model for studying skin inflammation. nih.gov In the context of investigating the anti-inflammatory potential of compounds like MS65, HaCaT cells were induced with histamine to mimic an allergic skin response, leading to the upregulation of pro-inflammatory cytokines like IL-6. nih.govresearchgate.net This cellular model allows for the detailed examination of the molecular mechanisms underlying the anti-inflammatory effects of test compounds. nih.gov
Anti-Cancer Mechanisms (In Vitro Studies)
Apoptosis Induction in Cancer Cell Lines (e.g., PC-3, HeLa, MCF-3, MCF-7, HepG2)
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. nih.gov Various synthetic curcumin analogs have been shown to induce apoptosis in a range of cancer cell lines.
For instance, the curcumin analogue (2E,6E)-2,6-bis-(4-hydroxy-3-methoxybenzylidene)-cyclohexanone (BHMC) has demonstrated selective cytotoxic effects and the ability to induce apoptosis in MCF-7 breast cancer cells. mdpi.comnih.gov This induction of apoptosis is a key mechanism behind its anti-tumor properties. mdpi.comnih.gov Similarly, in hepatoma HepG2 cells, BHMC has been shown to induce apoptosis and has a higher toxicity effect compared to curcumin. researchgate.net
Another curcumin analog, (2E,6E)-2,6-bis(2,3-dimethoxybenzylidine) cyclohexanone (B45756) (DMCH), has been investigated for its effects on human colon cancer cell lines HT29 and SW620. mdpi.com DMCH was found to induce apoptosis in both cell lines in a time-dependent manner, suggesting its potential as a cytotoxic agent against colon cancer. mdpi.com
The following table summarizes the findings on apoptosis induction by related curcumin analogs in various cancer cell lines.
| Compound | Cancer Cell Line | Key Findings on Apoptosis Induction |
| (2E,6E)-2,6-bis-(4-hydroxy-3-methoxybenzylidene)-cyclohexanone (BHMC) | MCF-7 (Breast Cancer) | Induces apoptosis and promotes G2/M cell cycle arrest. mdpi.comnih.gov |
| (2E,6E)-2,6-bis-(4-hydroxy-3-methoxybenzylidene)-cyclohexanone (BHMC) | HepG2 (Liver Cancer) | Induces apoptosis and shows higher toxicity than curcumin. researchgate.net |
| (2E,6E)-2,6-bis(2,3-dimethoxybenzylidine) cyclohexanone (DMCH) | HT29 and SW620 (Colon Cancer) | Induces apoptosis in a time-dependent manner and causes sub-G0/G1 arrest. mdpi.com |
Inhibition of STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a critical mediator of tumorigenesis, and its inhibition is a promising strategy for cancer therapy. Research into a series of 4-carbonyl-2,6-dibenzylidenecyclohexanone derivatives, a class of compounds to which this compound belongs, has demonstrated significant potential as STAT3 inhibitors. nih.gov
Mechanistic studies have shown that these compounds can effectively suppress both the expression and phosphorylation of STAT3. nih.gov Surface plasmon resonance analysis confirmed a direct physical interaction between a potent derivative from this class and the STAT3 protein. nih.gov Furthermore, molecular docking simulations suggest that the inhibitory action occurs through the targeting of the SH2 domain of STAT3, which is crucial for its activation and dimerization. nih.gov This evidence highlights the potential for this class of compounds to be developed as antitumor agents that function by directly inhibiting the STAT3 pathway. nih.gov
Effects on Cancer Cell Proliferation and Survival Pathways
Analogues of this compound have demonstrated significant cytotoxic effects against a variety of cancer cell lines. These synthetic curcumin analogues, which replace the unstable β-diketone moiety with a cyclohexanone ring, often exhibit greater anti-proliferative activity than curcumin itself. researchgate.netmdpi.com
Studies on various derivatives have shown potent activity against breast cancer (MDA-MB-231, MCF-7), neuroblastoma (SK-N-MC), lung cancer (A549), and colon cancer (HT29, SW620) cell lines. researchgate.netnih.gov The mechanism of cytotoxicity is often linked to the induction of apoptosis. For instance, treatment of cancer cells with these compounds leads to morphological features characteristic of apoptosis and an increase in both early and late apoptotic cell populations, as confirmed by flow cytometry analysis. researchgate.netmdpi.com
Furthermore, these compounds can affect cell cycle progression. Analyses have revealed that treatment can lead to cell cycle arrest, typically at the G1 or G2/M phase, which prevents cancer cells from dividing and proliferating. researchgate.netmdpi.com The specific substitutions on the benzylidene rings are crucial for optimizing cytotoxic activity against different cancer cell types. nih.gov
Enzyme Inhibition Relevant to Cancer Pathways (e.g., p300/CARM1)
Epigenetic modifications play a crucial role in cancer development, and enzymes like the histone acetyltransferase p300 and coactivator-associated arginine methyltransferase 1 (CARM1) are important targets. While direct studies on this compound are limited, research on structurally related compounds provides insight into potential mechanisms.
A study on cyclic bis-(2-bromobenzylidene) compounds, which feature a different halogen substitution on the benzylidene rings, identified potent dual inhibitors of p300 and CARM1. nih.gov Several of these analogues exhibited submicromolar inhibitory activity in enzymatic assays and effectively decreased histone marks associated with p300 and CARM1 activity in cancer cells. nih.gov The most effective compounds in this series induced high levels of apoptosis in leukemia cell lines, linking the dual enzyme inhibition to a direct anti-cancer effect. nih.gov These findings suggest that the bis(benzylidene)cyclohexanone scaffold is a promising template for developing inhibitors of enzymes involved in cancer-related pathways, although the specific activity of the 4-fluoro substituted version remains to be determined.
Anti-Microbial and Anti-Parasitic Investigations
Anti-Bacterial Efficacy Studies
The bis(benzylidene)cyclohexanone scaffold and its analogues have been investigated for their anti-bacterial properties against a range of pathogenic bacteria. Studies have shown that these compounds can exhibit significant efficacy, with their mechanism of action varying based on their specific chemical structure.
One class of related compounds acts by inhibiting the filamenting temperature-sensitive mutant Z (FtsZ) protein, which is a key component of the bacterial cell division machinery. mdpi.comnih.gov Inhibition of FtsZ polymerization perturbs the formation of the Z-ring, a critical step in bacterial cytokinesis, ultimately hindering cell division. mdpi.comnih.gov This mechanism has been observed in both Bacillus subtilis and the multi-drug resistant pathogen Streptococcus pneumoniae. mdpi.comnih.govresearchgate.net
Other studies on various dibenzylidene-cyclohexanone derivatives have demonstrated broad-spectrum activity. For example, chloro-substituted derivatives were active against Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Salmonella enteritidis. nih.gov Another study found a hydroxy-substituted analogue to be effective against E. coli, S. aureus, and Enterococcus faecalis, with Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values of 50 µg/mL. rasayanjournal.co.in
| Compound Analogue | Bacterial Strain | Observed Activity / Mechanism |
|---|---|---|
| 2′,6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone | Bacillus subtilis | Inhibits FtsZ polymerization, perturbs Z-ring dynamics. mdpi.comnih.gov |
| 2′,6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone | Streptococcus pneumoniae | Potent growth inhibition (MIC = 2 µM), inhibits FtsZ. mdpi.comnih.gov |
| 2,6-bis(4-chlorobenzylidene) cyclohexanone | Escherichia coli | Strong antibacterial activity (22.5 ± 0.2 mm inhibition zone). nih.gov |
| 2,6-bis(4-chlorobenzylidene) cyclohexanone | Pseudomonas aeruginosa | Strong antibacterial activity. nih.gov |
| 2,6-bis(4-chlorobenzylidene) cyclohexanone | Staphylococcus aureus | Strong antibacterial activity. nih.gov |
| 2,6-bis(3'-hydroxybenzylidene)-cyclohexanone | E. coli, S. aureus, E. faecalis | MIC and MBC at 50 µg/mL. rasayanjournal.co.in |
Anti-Leishmanial Activity
Investigations into synthetic α,β-unsaturated carbonyl-based compounds, including cyclohexanone derivatives, have explored their potential as anti-parasitic agents. A study assessed a series of these compounds for their activity against promastigotes of Leishmania major and Leishmania mexicana. scielo.br
The results indicated that while many compounds were inactive, a few derivatives showed inhibitory effects. scielo.br Notably, the activity was generally weaker than that observed against Trypanosoma brucei brucei. scielo.br However, one specific cyclohexanone derivative (designated 5f) was found to be active against both Trypanosoma and Leishmania, suggesting a potential mechanism of action that targets a molecular pathway common to both parasites. scielo.br This highlights the potential of the cyclohexanone scaffold for the development of novel anti-leishmanial agents. scielo.br
| Compound Analogue | Parasite Strain | EC50 Value (µM) |
|---|---|---|
| Compound 5f | Leishmania major | 46.6 scielo.br |
| Compound 6g | Leishmania mexicana | 75.6 scielo.br |
| Compound 6i | Leishmania major | 65.1 scielo.br |
| Compound 6s | Leishmania major | 75.6 scielo.br |
Anti-Viral Activity Assessments (e.g., Coxsackievirus B4, rotavirus Wa strain, adenovirus type 7)
Based on a comprehensive review of available scientific literature, no studies were found that specifically investigated the antiviral activity of this compound against Coxsackievirus B4, the rotavirus Wa strain, or adenovirus type 7. Research in this specific area appears to be a gap in the current understanding of the compound's biological activities.
Enzyme Inhibitory Activities
There is no specific data available in published scientific literature regarding the in vitro alpha-glucosidase inhibitory activity of this compound. While the broader class of chalcones and their derivatives have been investigated for their potential to inhibit carbohydrate-hydrolyzing enzymes like alpha-glucosidase, studies detailing the half-maximal inhibitory concentration (IC₅₀), kinetic analysis, or mechanism of inhibition for this specific fluorinated compound could not be located.
Antioxidant Properties and Radical Scavenging Assays
No specific studies detailing the antioxidant and radical scavenging properties of this compound were found in the reviewed literature. Consequently, there is no available data from common antioxidant assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay or the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay. Therefore, quantitative metrics like IC₅₀ values or Trolox equivalent antioxidant capacity (TEAC) for this compound cannot be provided.
Emerging Research Applications Beyond Biological Activity
Functional Materials Research
The rigid, conjugated structure of bis(benzylidene)cyclohexanone derivatives makes them attractive candidates for the development of novel functional materials. The presence of fluorine atoms in 2,6-Bis(4-fluorobenzylidene)cyclohexanone can further enhance electronic properties, stability, and intermolecular interactions, which are crucial for materials science.
While direct research on this compound as a photosensitive material is limited, extensive studies on closely related benzylidene ketone structures highlight their potential. These compounds are being investigated as photoinitiators for two-photon polymerization (TPP), a high-resolution 3D printing technique used in microfabrication and photolithography.
In one study, multi-branched benzylidene ketone-based photoinitiators were synthesized using a one-step aldol (B89426) condensation, similar to the synthesis of the title compound. These initiators, featuring a D-π-A-π-D (donor-pi-acceptor-pi-donor) structure, demonstrated the ability to facilitate the fabrication of complex 3D structures at high writing speeds, suggesting they are promising for increasing the efficiency of two-photon polymerization processes. The core benzylidene ketone structure is fundamental to this photosensitive activity.
Chemical Sensing and Detection Technologies
The conjugated system of this compound provides a scaffold for designing chemosensors. The electronic properties of this scaffold can be tuned by substituents on the phenyl rings, influencing its interaction with specific analytes and its fluorescence or colorimetric response.
Research into analogues of this compound has demonstrated significant potential for detecting heavy metal ions. A study on a curcumin-based derivative, (2E,6E)-2,6-bis(4-(dimethylamino)benzylidene)cyclohexanone, showcased its efficacy as a "fluorescence-on" probe for the highly toxic mercury(II) ion (Hg²⁺).
The probe exhibited high selectivity and sensitivity for Hg²⁺ ions in aqueous samples. The interaction with Hg²⁺ led to chelation-enhanced fluorescence, allowing for quantitative detection. This research underscores the potential of the 2,6-bis(benzylidene)cyclohexanone framework for developing effective and rapid environmental monitoring tools.
| Parameter | Value |
| Analyte | Hg²⁺ |
| Detection Limit (LOD) | 2.7 nM |
| Quantification Limit (LOQ) | 3 nM |
| Association Constant (Kₐ) | 1 x 10¹¹ M⁻² |
| Optimal Condition | Physiological pH |
This table presents the performance metrics for the analogue (2E,6E)-2,6-bis(4-(dimethylamino)benzylidene)cyclohexanone as a fluorescent probe.
Immunomodulatory Research
Chalcones and their derivatives are a well-established class of compounds known for a broad spectrum of pharmacological activities, including immunomodulatory and anti-inflammatory effects. nih.govnih.gov These properties are often attributed to their ability to interact with various biological pathways, such as inhibiting the production of pro-inflammatory cytokines and enzymes. nih.govrsc.org
Studies on various 2,6-bis(benzylidene)cyclohexanone derivatives have confirmed their anti-inflammatory potential. For instance, compounds like 2,6-bis-(3'-ethoxy, 4'-hydroxybenzylidene)-cyclohexanone have shown a promising ability to inhibit the cyclooxygenase (COX) enzyme, a key target in anti-inflammatory therapy. japsonline.com Further research has shown that chalcone (B49325) analogues can suppress the expression of inducible nitric oxide synthase (iNOS) and COX-2 through the NF-κB/JNK signaling pathway. rsc.org In a study evaluating synthetic chalcones in a tumor mouse model, one analogue was found to increase the number of activated CD8+ T cells, demonstrating a direct immunomodulatory effect. ekb.eg This body of research suggests that this compound, as a member of this class, is a candidate for further immunomodulatory and anti-inflammatory investigation.
| Compound Class/Derivative | Observed Immunomodulatory/Anti-inflammatory Effect |
| Chalcone Analogues | Inhibition of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). rsc.org |
| 2,6-bis-(benzylidene)-cyclohexanones | Inhibition of cyclooxygenase (COX) enzymes. japsonline.com |
| Chalcone Analogues | Suppression of iNOS and COX-2 via NF-κB/JNK pathway. rsc.org |
| Synthetic Chalcone I | Increased numbers of activated CD8+ T cells in a mouse model. ekb.eg |
This table summarizes the observed anti-inflammatory and immunomodulatory effects of various chalcone derivatives related to the title compound.
Potential in Fuel Additives
There is growing interest in using small organic molecules like chalcones as fuel additives to improve the efficiency and stability of biofuels and conventional fuels. acs.orgnih.gov The antioxidant properties of these compounds are particularly valuable for preventing the oxidation of biodiesel, which can lead to degradation and engine problems. rsc.orgscispace.comthecmrs.in
Research has specifically identified cyclohexanone-based chalcones as promising candidates for fuel additives. acs.orgnih.gov A study of compounds such as (2E,6E)-2,6-bis(4-ethylbenzylidene)cyclohexanone concluded they are a good alternative for use as additives based on analysis of their experimental calorific value and other physicochemical properties. acs.orgnih.gov Other work has shown that chalcone derivatives can significantly improve the oxidative stability of diesel-biodiesel blends. rsc.org Furthermore, the core components of the title compound—cyclohexanone (B45756) and substituted benzaldehydes—are used as starting materials in synthetic pathways to create high-density aviation fuels, demonstrating the relevance of this chemical structure in the field. rsc.orgrsc.org These findings strongly support the investigation of this compound for its potential application as an antioxidant and performance-enhancing fuel additive.
| Compound Class | Investigated Application | Key Finding |
| Cyclohexanone-Based Chalcones | Fuel Additives | Good alternative based on calorific value analysis. acs.orgnih.gov |
| Arylsulfonamide Chalcones | Antioxidant for B20 Blends | Improved oxidative stability over long-term storage. rsc.org |
| Vanillin + Cyclohexanone | High-Density Fuel Synthesis | Product can be blended into jet fuels to improve volumetric heat values. rsc.org |
This table highlights research on chalcone derivatives and related structures as potential fuel additives.
Future Research Directions and Challenges
Development of Novel and Efficient Synthetic Strategies
The primary synthetic route to 2,6-Bis(4-fluorobenzylidene)cyclohexanone is the Claisen-Schmidt condensation, a base-catalyzed reaction between cyclohexanone (B45756) and two equivalents of 4-fluorobenzaldehyde (B137897). While effective, achieving high yields (up to 86%) can be dependent on optimized reaction conditions.
Future research must focus on developing more efficient, cost-effective, and environmentally benign synthetic methodologies. Challenges in this area include:
Improving Reaction Efficiency: Minimizing side product formation and simplifying purification processes are crucial for large-scale production.
Green Chemistry Approaches: The development of syntheses that utilize greener solvents, reduce energy consumption, or employ reusable catalysts is a key goal. acs.org Exploring acid-catalyzed condensation or microwave-assisted synthesis could provide viable alternatives to traditional methods. nih.govubaya.ac.id
Versatility for Analogue Synthesis: Methodologies must be adaptable for the synthesis of a diverse library of derivatives, allowing for systematic structural modifications to probe structure-activity relationships.
| Synthesis Method | Catalyst/Conditions | Key Advantages | Reference |
| Claisen-Schmidt Condensation | Base-catalyzed (e.g., NaOH, KOH) in ethanol (B145695)/methanol | Well-established, capable of high yields | smolecule.com |
| Acid-Catalyzed Condensation | Various acids (e.g., HCl, H2SO4) | Alternative to base-sensitive substrates | nih.gov |
| Microwave-Assisted Synthesis | Basic conditions under microwave irradiation | Rapid reaction times, potential for improved yields | ubaya.ac.id |
Advanced Computational Modeling for Mechanism Prediction and Drug Design
Computational chemistry offers powerful tools to accelerate the drug discovery process. For compounds like this compound, in silico methods can predict biological activity, elucidate mechanisms of action, and guide the design of more potent derivatives.
Future efforts should leverage advanced computational techniques:
Molecular Docking: While preliminary docking studies have suggested interactions with cyclooxygenase (COX) enzymes, more sophisticated simulations are needed to refine these binding models and predict affinity for other potential targets. smolecule.com
Quantum Mechanics (QM) and Density Functional Theory (DFT): These methods can provide detailed insights into the electronic properties of the molecule, helping to understand its reactivity and interaction with biological targets. DFT has been used to study complex formation in related derivatives. doi.org
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the ligand-protein complex over time, providing a more realistic picture of the binding stability and conformational changes.
The primary challenge lies in the accuracy of the scoring functions and force fields used in these models. Experimental validation is essential to confirm computational predictions and refine the models for greater predictive power. nih.gov
Comprehensive Structure-Activity Profiling for Targeted Applications
Understanding the Structure-Activity Relationship (SAR) is fundamental to medicinal chemistry. It involves systematically modifying the chemical structure of a lead compound to identify which parts of the molecule are crucial for its biological effects. For this compound, a comprehensive SAR profiling would involve synthesizing and testing a wide array of analogues. researchgate.net
Key areas for investigation in SAR studies include:
Aromatic Ring Substituents: Replacing the fluorine atoms with other electron-withdrawing or electron-donating groups can significantly impact activity. imist.ma Studies on related chalcones show that the nature and position of substituents on the aromatic rings are critical for potency. nih.govresearchgate.net
Cyclohexanone Ring Modifications: Altering the central ring, for instance, by introducing heteroatoms or changing its size, could influence the molecule's conformation and binding affinity.
The α,β-Unsaturated Carbonyl System: This reactive Michael acceptor is often vital for the biological activity of chalcones, but modifications could enhance selectivity and reduce off-target effects. nih.gov
A significant challenge is the sheer number of possible derivatives. A rational design approach, guided by computational modeling, is necessary to prioritize the synthesis of the most informative compounds.
| Molecular Modification | Potential Impact on Activity | Rationale/Example |
| Varying Ring-B Substituents | Altered potency and selectivity | Halogen groups at the para-position can decrease antiproliferative effects compared to the parent chalcone (B49325). nih.gov |
| Modifying the Central Ring | Changes in molecular geometry and binding | Cyclohexanone-containing analogues of curcumin (B1669340) showed better anti-tumor properties than those with acetone (B3395972) or cyclopentanone (B42830). researchgate.net |
| Introducing Heterocyclic Rings | Increased COX inhibition | Replacing an aromatic ring with a thiophene (B33073) or furan (B31954) can enhance anti-inflammatory activity. researchgate.net |
Exploration of New Biological Targets and Pathways
While this compound is known to inhibit COX enzymes and tyrosinase, the broad spectrum of activities observed in the wider family of chalcones suggests that it may interact with numerous other biological targets. awsjournal.orgscielo.br
Future research should focus on target deconvolution and pathway analysis through:
Broad-Based Screening: Testing the compound against large panels of kinases, proteases, and other enzymes can identify novel molecular targets.
Phenotypic Screening: Observing the effects of the compound on various cell lines (e.g., cancer, immune cells) can uncover unexpected biological activities and provide clues to its mechanism of action.
Omics Technologies: Techniques like proteomics and transcriptomics can reveal changes in protein and gene expression in response to the compound, helping to identify the pathways it modulates. Related chalcones are known to affect pathways such as p53-MDM2 and the NRF2 antioxidant response. nih.govnih.gov
A key challenge is distinguishing direct targets from downstream effects. Rigorous biochemical and cellular assays are required to validate any newly identified targets.
Design of Next-Generation Derivatives with Enhanced Selectivity and Potency
The ultimate goal of this research is to develop novel therapeutic agents. This requires the design of next-generation derivatives of this compound with improved pharmacological properties.
Building on the knowledge from SAR, computational modeling, and target identification, future design strategies should aim for:
Enhanced Potency: Modifications should be made to increase the binding affinity of the compound for its intended target, leading to lower effective concentrations.
Improved Selectivity: Derivatives should be designed to interact specifically with the target of interest, minimizing off-target effects and potential toxicity. For example, designing analogues with greater selectivity for COX-2 over COX-1 could lead to anti-inflammatory agents with fewer gastrointestinal side effects.
Favorable Pharmacokinetics: The molecule's absorption, distribution, metabolism, and excretion (ADME) properties must be optimized to ensure it reaches its target in the body at a therapeutic concentration and for an appropriate duration. Curcumin analogues are often designed specifically to overcome poor bioavailability. nih.gov
The challenge lies in the multi-parameter optimization problem. Improving potency at a target might negatively impact selectivity or ADME properties. A balanced approach, involving iterative cycles of design, synthesis, and testing, is essential for success.
Q & A
Q. What synthetic methodologies are commonly employed for preparing 2,6-Bis(4-fluorobenzylidene)cyclohexanone derivatives?
The compound is typically synthesized via Claisen-Schmidt condensation, where cyclohexanone reacts with substituted benzaldehydes under catalytic conditions. A widely optimized method uses MoO₃ nanoparticles as a reusable heterogeneous catalyst, achieving high yields (85–95%) with short reaction times (15–30 min) and simple isolation . Alternative protocols involve solvent-free conditions or polar aprotic solvents (e.g., ethanol), with acid/base catalysis. Structural confirmation is performed via NMR, FT-IR, and X-ray crystallography .
Q. How is the structural conformation of this compound characterized experimentally?
X-ray crystallography reveals a monoclinic space group (P2₁/n) with four independent molecules in the asymmetric unit. Bond lengths and angles are validated using DFT-optimized geometries, while NMR (¹H/¹³C) and UV-Vis spectroscopy confirm electronic transitions and substituent effects. Non-classical hydrogen bonding (C–H···F) influences crystal packing .
Q. What biological activities have been reported for this compound?
this compound exhibits potent α-glucosidase inhibition (IC₅₀ = 96.3 ± 0.51 µM vs. acarbose IC₅₀ = 841 ± 1.73 µM) and antileishmanial activity (IC₅₀ = 7.92 ± 1.3 µg/mL). Cytotoxicity against PC3 (prostate), HeLa (cervical), and MCF-3 (breast) cancer cell lines is also documented, though mechanisms require further elucidation .
Advanced Research Questions
Q. How can computational methods like DFT improve understanding of its structural and electronic properties?
Density Functional Theory (DFT) optimizes molecular geometries, calculates natural charges, and predicts dipole moments, HOMO-LUMO gaps, and spectroscopic properties (NMR/UV-Vis). These align with experimental data, enabling rational design of derivatives with enhanced bioactivity or photochemical properties .
Q. What strategies enhance synthetic yield and purity of the compound?
Catalyst selection is critical: MoO₃ nanoparticles improve yield (95%) and reusability (>5 cycles) due to high surface area and acidic sites. Solvent-free conditions reduce side reactions, while microwave-assisted synthesis shortens reaction times. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .
Q. How does pH influence the photochemical behavior of derivatives like 2,6-Bis(5-bromo-2-hydroxybenzylidene)cyclohexanone?
Under varying pH, the compound undergoes keto-enol tautomerism, forming pH-dependent species. NMR and UV-Vis spectroscopy identify enolate anions at high pH, which exhibit redshifted absorption bands due to extended conjugation .
Q. Why do structurally similar derivatives exhibit polymorphism in crystal packing?
Weak intermolecular interactions (e.g., C–H···π, van der Waals) govern packing motifs. For example, 2,6-bis(2-nitrobenzylidene)cyclohexanone lacks isomorphism with its 4-nitro analogue due to differences in nitro group orientation and hydrogen bonding .
Q. What molecular interactions drive its biological activity?
Docking studies (OpenEye software) show the 4-fluorobenzylidene groups bind α-glucosidase via hydrophobic pockets and halogen bonding. Antileishmanial activity correlates with membrane disruption, validated by molecular dynamics simulations .
Q. Can this compound serve as a building block in material science?
Derivatives like 2,6-bis(4-carboxybenzylidene)cyclohexanone form metal-organic frameworks (MOFs) with Mn²⁺, exhibiting porous architectures for gas storage or catalysis. Polyurethanes incorporating the compound as a hard segment show semicrystalline domains and thermal stability up to 300°C .
Q. How can discrepancies in cytotoxicity data across studies be resolved?
Variability arises from assay conditions (e.g., cell line viability protocols, incubation times) and substituent effects. Standardization using multiple cell lines (e.g., HT29, SW620) and dose-response curves (IC₅₀) improves reproducibility. Cross-validation with apoptosis assays (e.g., Annexin V) clarifies mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
